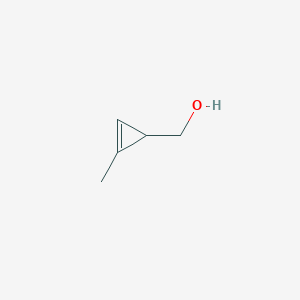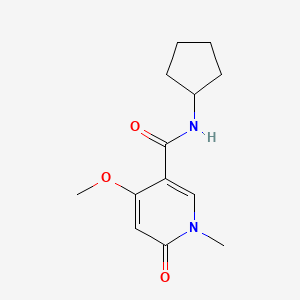
N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as Cilnidipine, is a dihydropyridine calcium channel blocker that is widely used in the treatment of hypertension. It was first synthesized in 1991 by Japanese researchers and has since gained popularity due to its unique mechanism of action and superior efficacy compared to other calcium channel blockers.
科学的研究の応用
Synthesis and Derivative Formation
- N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is involved in the synthesis of various heterocyclic derivatives. For instance, it can participate in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to form derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. This process is significant in organic chemistry for creating complex molecular structures used in various applications, including medicinal chemistry (Bacchi et al., 2005).
Inhibitor Development for Medical Applications
- Compounds structurally related to N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide have been studied for their potential as selective inhibitors in kinase reactions. For example, substituted dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This is crucial in the development of new therapeutic drugs for treating cancers and other diseases where kinase activity plays a role (Schroeder et al., 2009).
Antifolate Properties
- Derivatives of dihydropyridine-3-carboxamide have been explored for their antifolate properties. These compounds are studied for their potential in inhibiting certain enzymes and cellular growth, which is significant in the development of chemotherapy agents for cancer treatment (Degraw et al., 1992).
Enaminones in Anticonvulsant Research
- Research has been conducted on enaminone derivatives of dihydropyridine-3-carboxamide for their potential use as anticonvulsants. These studies contribute to the development of new drugs for treating epilepsy and other seizure disorders (Kubicki et al., 2000).
特性
IUPAC Name |
N-cyclopentyl-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15-8-10(11(18-2)7-12(15)16)13(17)14-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNCZXLFNBOADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)
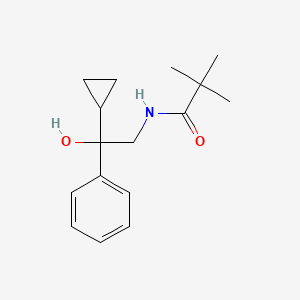


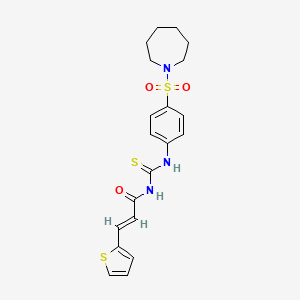

![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)
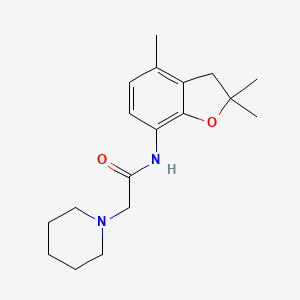
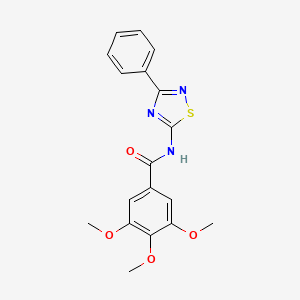
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
